Parbendazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parbendazole-d3 is a deuterium-labeled derivative of Parbendazole, a benzimidazole carbamate. This compound is primarily used as an anthelmintic agent, meaning it is effective against parasitic worms. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Parbendazole, providing insights into its behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Parbendazole-d3 involves the incorporation of deuterium atoms into the Parbendazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The general synthetic route includes:
Starting Material: The synthesis begins with the preparation of the benzimidazole core.
Deuterium Incorporation: Deuterium is introduced through catalytic hydrogenation or deuterium exchange reactions.
Final Assembly: The labeled benzimidazole is then coupled with a carbamate group to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzimidazole core.
Deuterium Labeling: Efficient incorporation of deuterium using industrial-grade catalysts.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Parbendazole-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent benzimidazole form.
Substitution: Nucleophilic substitution reactions can modify the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Parent benzimidazole.
Substitution Products: Various substituted benzimidazole derivatives.
Scientific Research Applications
Parbendazole-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Parbendazole.
Biology: Helps in understanding the interaction of Parbendazole with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases like acute myeloid leukemia and head and neck squamous cell carcinoma
Industry: Employed in the development of new anthelmintic drugs and in veterinary medicine.
Mechanism of Action
Parbendazole-d3 exerts its effects by inhibiting microtubule assembly. It binds to tubulin, a protein that forms microtubules, and prevents its polymerization. This disruption of microtubule formation leads to the destabilization of the cytoskeleton, ultimately causing cell death. The molecular targets include tubulin and associated proteins involved in cell division and intracellular transport .
Comparison with Similar Compounds
Albendazole: Another benzimidazole carbamate with similar anthelmintic properties.
Mebendazole: Shares the same mechanism of action but differs in its pharmacokinetic profile.
Fenbendazole: Used in veterinary medicine with a broader spectrum of activity.
Uniqueness of Parbendazole-d3:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, as it allows for detailed pharmacokinetic studies.
This compound stands out due to its unique labeling and specific applications in scientific research, making it a valuable compound in both medicinal chemistry and pharmacological studies.
Properties
CAS No. |
1613439-58-9 |
---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
250.316 |
IUPAC Name |
trideuteriomethyl N-(6-butyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-5-9-6-7-10-11(8-9)15-12(14-10)16-13(17)18-2/h6-8H,3-5H2,1-2H3,(H2,14,15,16,17)/i2D3 |
InChI Key |
YRWLZFXJFBZBEY-BMSJAHLVSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Synonyms |
N-(6-Butyl-1H-benzimidazol-2-yl)carbamic Acid Methyl Ester-d3; 5-Butyl-2-(carbomethoxyamino)benzimidazole-d3; Helatac-d3; Helmatac-d3; Methyl (5-butyl-1H-benzimidazol-2-yl)carbamate-d3; Methyl 5(6)-butyl-2-benzimidazolecarbamate-d3; Methyl 5-butylben |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.